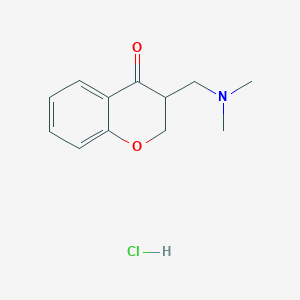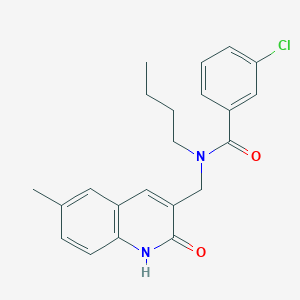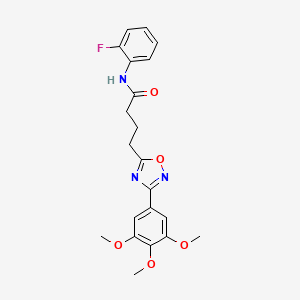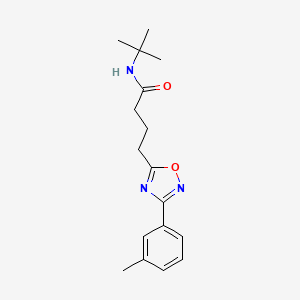
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters are essential for maintaining proper neurotransmitter levels. TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits glutamate transporters by binding to the substrate binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, leading to enhanced synaptic transmission and neuronal excitability. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to be a selective inhibitor of glutamate transporters, with little or no effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and neuronal excitability, leading to increased seizure susceptibility and neurotoxicity. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters, suggesting a potential role in addiction and reward pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its selectivity for glutamate transporters, which allows for specific manipulation of glutamate levels in the brain. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and has been well characterized in the literature. However, N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has limitations in terms of its potential neurotoxicity and lack of selectivity for different subtypes of glutamate transporters. Additionally, N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not suitable for in vivo studies due to its poor blood-brain barrier penetration.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and glutamate transporters. One potential direction is the development of more selective and less toxic glutamate transporter inhibitors for therapeutic use. Another direction is the study of the role of glutamate transporters in addiction and reward pathways, which may lead to the development of new treatments for addiction. Finally, further research is needed to fully understand the physiological and pathological roles of glutamate transporters in the brain.
Méthodes De Synthèse
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by reacting tert-butylamine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by coupling with 4-bromo-1-butanol and deprotection with trifluoroacetic acid. The synthesis of N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is relatively straightforward and has been well established in the literature.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used to study the effects of glutamate transporter inhibition on synaptic transmission, neuronal excitability, and neurotoxicity.
Propriétés
IUPAC Name |
N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-7-5-8-13(11-12)16-18-15(22-20-16)10-6-9-14(21)19-17(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSOGKCEVGBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

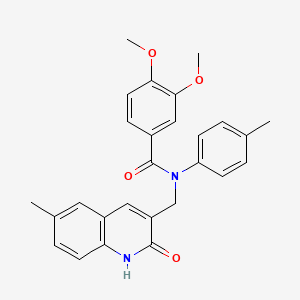
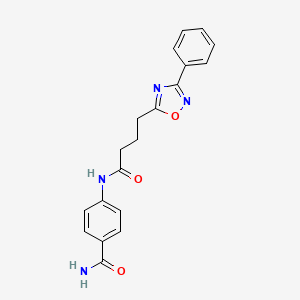
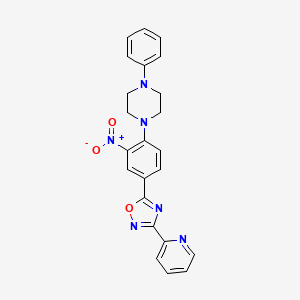



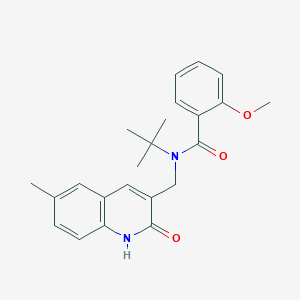
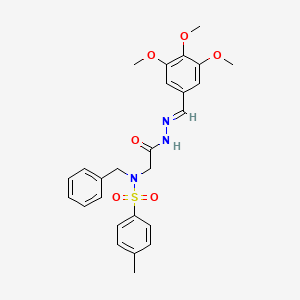
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
